molecular formula C16H13N3O3S B12921864 3-Benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one CAS No. 916137-34-3

3-Benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one

Cat. No.: B12921864
CAS No.: 916137-34-3
M. Wt: 327.4 g/mol
InChI Key: VIOOTIAJYGNKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one is a synthetic quinazolinone derivative intended for research use in medicinal chemistry and drug discovery. The quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry, known for its diverse biological activities . Researchers value this core for its potential in designing molecules with anticancer, anti-inflammatory, antibacterial, and antifungal properties . The specific substitution pattern on this compound—featuring a benzyl group at the N-3 position, a methylsulfanyl group at C-2, and a nitro group at C-7—makes it a versatile intermediate for structure-activity relationship (SAR) studies. The 7-nitro substituent, in particular, is a common feature in compounds investigated for their inhibitory activity against kinases like the Epidermal Growth Factor Receptor (EGFR), a prominent target in cancer research . Similarly, the 2-methylsulfanyl moiety is a known functional group that can be further modified to explore interactions with various biological targets . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

916137-34-3

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

3-benzyl-2-methylsulfanyl-7-nitroquinazolin-4-one

InChI

InChI=1S/C16H13N3O3S/c1-23-16-17-14-9-12(19(21)22)7-8-13(14)15(20)18(16)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

VIOOTIAJYGNKRC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 3-Benzyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-Benzyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Applications

Research indicates that 3-benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one exhibits significant anticancer properties. Studies have focused on its potential as a lead compound for developing new anticancer agents. Its structural features allow for modifications that enhance biological activity and selectivity against specific cancer cell lines. Interaction studies have demonstrated its binding affinity to various biological targets associated with cancer progression .

Antimicrobial Properties

In addition to its anticancer applications, this compound has been investigated for antimicrobial activity. Its unique structure enables it to interact with microbial targets effectively, leading to potential therapeutic applications in treating infections. The presence of the methylthio group may enhance its solubility and bioavailability, contributing to its efficacy against various pathogens.

Case Studies

Several case studies highlight the effectiveness of 3-benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one in various therapeutic contexts:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting a promising avenue for further research in cancer therapeutics.
  • Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of bacterial strains, showing significant inhibitory effects. The results indicated that modifications to the structure could enhance efficacy against resistant strains, underscoring its potential as a lead compound in antimicrobial drug development.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit diverse biological and physicochemical profiles depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Biological Activity/Properties Structural Data/Key Findings References
3-Benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one 2: SCH₃; 3: Benzyl; 7: NO₂ Inferred: Potential anti-inflammatory/kinase inhibition (based on analogs) Not reported in evidence
2-Methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one 2: CH₃; 3: 2-methylphenyl; 7: NO₂ Anti-convulsant activity Single-crystal X-ray structure; planar quinazolinone core
6-Nitro-7-tosylquinazolin-4(3H)-one 6: NO₂; 7: Tosyl (SO₂C₆H₄CH₃) Synthetic intermediate for sulfone derivatives Characterized via NMR, PXRD, and mass spectrometry
7-Nitroquinazolin-4(3H)-one 7: NO₂ Structural model for nitro-substituted analogs Single-crystal X-ray data (R factor = 0.034)
2-Methyl-3-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-7-nitroquinazolin-4(3H)-one 2: CH₃; 3: Complex substituent; 7: NO₂ High anti-inflammatory activity (carrageenan-induced edema model) Docking studies suggest NF-κB binding

Key Observations :

Substituent Effects on Bioactivity :

  • The anti-inflammatory activity of compound 6g (Table 1) highlights the importance of a nitro group at position 7 combined with a heterocyclic substituent at position 3 . The target compound’s benzyl group may offer similar steric advantages but with altered binding kinetics.
  • The anti-convulsant activity of 2-methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one suggests that aryl/alkyl groups at position 3 enhance CNS-targeted effects .

Crystallographic data for 7-nitroquinazolin-4(3H)-one confirms planarity of the core structure, which is critical for π-stacking in molecular interactions .

Electronic and Steric Considerations :

  • The methylsulfanyl group in the target compound is less electron-withdrawing than the tosyl group in 6-nitro-7-tosylquinazolin-4(3H)-one , which may reduce electrophilicity at position 7 .
  • Compared to 6g , the benzyl group in the target compound may improve membrane permeability due to increased hydrophobicity .

Contradictions and Limitations :

  • Structural data gaps for the target compound limit direct comparisons of conformational stability or intermolecular interactions.

Biological Activity

3-Benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, characterized by its unique structural features, including a benzyl group, a methylthio group, and a nitro group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₃N₃O₃S
  • Molecular Weight : 317.36 g/mol
  • CAS Number : 916137-34-3

The biological activity of 3-benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one is largely attributed to its ability to interact with various biological targets. The presence of the nitro group and the methylthio group enhances its reactivity and binding affinity towards specific proteins, particularly those involved in cancer and cardiovascular diseases.

Anticancer Activity

Research indicates that 3-benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one exhibits significant anticancer properties. A study demonstrated that derivatives of quinazoline compounds, including this one, were effective against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been highlighted, making it a candidate for further development as an anticancer agent .

Antihypertensive Effects

In a study focusing on vasodilative properties, it was found that related compounds exhibited potent vasodilation effects on isolated rat mesenteric arterial rings. Specifically, compounds similar to 3-benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one showed promising results in reducing blood pressure in spontaneously hypertensive rats (SHR) . This suggests potential applications in managing hypertension.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its structural components allow it to interact with microbial targets effectively, potentially leading to the development of new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of 3-benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one can be influenced by modifications to its structure. A comparison with similar compounds reveals insights into how different substituents affect activity:

Compound NameStructure FeaturesBiological Activity
3-Benzyl-6-nitroquinazolin-4(3H)-oneLacks methylthio groupAntitumor activity
2-Methylthioquinazolin-4(3H)-oneLacks benzyl and nitro groupsAntimicrobial properties
6-Aminoquinazolin-4(3H)-oneLacks nitro and methylthio groupsInhibits receptor tyrosine kinases
4-MethylthioquinazolineContains thioether but lacks benzylPotential anti-inflammatory effects

The presence of both the benzyl and methylthio groups in 3-benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one is crucial for enhancing its solubility and overall biological activity compared to other derivatives lacking these substituents .

Case Studies

  • Vasodilative Effects : A series of studies demonstrated that derivatives similar to this compound could significantly reduce systolic and diastolic blood pressure in animal models, indicating their potential as antihypertensive agents .
  • Anticancer Efficacy : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its role as a lead compound for developing new anticancer therapies .

Q & A

Q. What synthetic methodologies are effective for preparing 3-benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one?

The synthesis of quinazolin-4(3H)-one derivatives typically involves cyclocondensation of anthranilic acid derivatives with nitriles or urea analogs. For nitro-substituted variants, nitration at the 7-position is often performed post-cyclization. A common approach involves reacting 4-nitro-2-aminobenzoic acid with benzylamine and methylsulfanyl precursors under reflux in ethanol or DMF, followed by purification via recrystallization (e.g., ethanol/acetone/THF solvent mixtures) . Key parameters include temperature control (~80–100°C) and stoichiometric ratios of substituents to avoid side products like over-nitrated analogs.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, crystals grown via slow evaporation in ethanol/acetone/THF (1:1:1 v/v/v) yield suitable monoclinic systems (space group P2₁/n). Data collection at low temperatures (e.g., 153 K) minimizes thermal motion artifacts. Refinement using SHELXTL or SHELXL is preferred due to their robust handling of anisotropic displacement parameters and hydrogen-bonding networks . Typical refinement statistics include R₁ < 0.05 and wR₂ < 0.15 for high-confidence models.

Q. What spectroscopic techniques validate the molecular structure?

  • NMR : <sup>1</sup>H NMR confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm; methylsulfanyl at δ 2.5 ppm).
  • IR : Stretching bands for C=O (1650–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups.
  • MS : High-resolution ESI-MS identifies the molecular ion peak ([M+H]<sup>+</sup> at m/z 354.08 for C₁₆H₁₃N₃O₃S) .

Advanced Research Questions

Q. How do substituents (benzyl, methylsulfanyl) influence the compound’s π-π stacking and hydrogen-bonding networks?

The benzyl group enhances π-π interactions (e.g., centroid distances ~3.6–3.8 Å) with adjacent aromatic rings, stabilizing the crystal lattice. Methylsulfanyl contributes to weak C–H···S interactions (3.3–3.5 Å), while the nitro group participates in N–H···O hydrogen bonds (2.8–3.0 Å), forming dimeric motifs . Computational studies (e.g., Hirshfeld surface analysis) can quantify these interactions’ contributions to lattice energy.

Q. What contradictions arise in biological activity data for nitroquinazolinone derivatives, and how are they resolved?

For example, some studies report anti-inflammatory activity (e.g., carrageenan-induced edema inhibition) but negligible cytotoxicity, while others show anticancer effects (e.g., IC₅₀ ~10 µM in HeLa cells). These discrepancies may stem from assay conditions (e.g., serum concentration, exposure time) or substituent positioning. Dose-response curves and in silico docking (e.g., COX-2 or EGFR kinase targets) help clarify mechanisms .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME assess logP (~2.5–3.0) and bioavailability (Lipinski’s Rule of Five compliance).
  • Docking Studies : Targeting kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2) identifies binding modes. For instance, the nitro group may form hydrogen bonds with Thr830 in EGFR’s active site .

Methodological Notes

  • Crystallization : Slow evaporation in mixed solvents reduces polymorphism risks .
  • Refinement : Use SHELXL ’s TWIN/BASF commands for twinned data .
  • Bioassays : Include positive controls (e.g., diclofenac for inflammation; cisplatin for cytotoxicity) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.